molecular formula C6H7FN2O2S B1275146 4-Amino-3-fluorobenzenesulfonamide CAS No. 2368-84-5

4-Amino-3-fluorobenzenesulfonamide

Cat. No.: B1275146
CAS No.: 2368-84-5
M. Wt: 190.20 g/mol
InChI Key: HVFBADWBKHAPKV-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Mechanism of Action

Target of Action

4-Amino-3-fluorobenzenesulfonamide is a type of sulfonamide, which is a group of drugs that exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

The interaction of this compound with its targets involves the inhibition of these enzymes . By inhibiting carbonic anhydrase, it can interfere with the reabsorption of bicarbonate ions in the kidneys, leading to increased diuresis . The inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for bacterial growth and replication . This makes sulfonamides effective against a broad spectrum of bacteria .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The inhibition of carbonic anhydrase disrupts the bicarbonate buffer system, affecting pH regulation in the body . The disruption of folic acid synthesis through the inhibition of dihydropteroate synthetase affects the folate pathway, which is crucial for the synthesis of nucleotides and amino acids in bacteria . This leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of normal cellular processes in bacteria, leading to their inability to grow and replicate . In humans, it can lead to increased diuresis and changes in blood pH due to the inhibition of carbonic anhydrase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other drugs or substances that may interact with it, and the resistance mechanisms of bacteria. For instance, some bacteria can develop resistance to sulfonamides by altering their dihydropteroate synthetase or increasing the uptake of environmental folic acid .

Biochemical Analysis

Biochemical Properties

4-Amino-3-fluorobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as carbonic anhydrase, where it acts as an inhibitor. This interaction is crucial as it can affect the enzyme’s activity, leading to alterations in physiological processes. Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules, leading to changes in cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of biochemical changes within the cell. Additionally, the compound can interact with DNA and RNA, affecting transcription and translation processes. These interactions result in changes in gene expression and protein synthesis, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as cellular damage, organ dysfunction, and other adverse effects. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites. These interactions can lead to changes in cellular energy balance and overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoro-benzenesulfonamide can be achieved through various methods. One common approach involves the hydrogenation of 4-nitro-3-fluorobenzenesulfonamide. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of 4-Amino-3-fluoro-benzenesulfonamide may involve large-scale hydrogenation reactors with optimized conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired reaction parameters and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-fluoro-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-Amino-3-fluoro-benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Amino-3-chloro-benzenesulfonamide
  • 4-Amino-3-bromo-benzenesulfonamide
  • 4-Amino-3-iodo-benzenesulfonamide

Comparison: 4-Amino-3-fluoro-benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems compared to their chloro, bromo, or iodo counterparts .

Properties

IUPAC Name

4-amino-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFBADWBKHAPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405579
Record name 4-amino-3-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2368-84-5
Record name 4-amino-3-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-fluorobenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1.00 g 3-fluoro-4-nitro-benzenesulfonamide in 10 mL MeOH was added 10 mol % of palladium on carbon. The mixture was hydrogenated for 30 minutes at a H2 pressure of 50 psi. After filtration over Hyflo, concentration in vacuo yielded 630 mg (74%) of a dark-brown oil. 1H NMR (400 MHz, DMSO-d6) δ 6.83 (t, J=8.43 Hz, 1H), 7.42 (dd, J=8.28, 1.96 Hz, 1H), 7.47 (dd, J=10.99, 1.96 Hz, 1H) [NH2's invisible].
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74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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